(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride
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Overview
Description
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral starting materials. One common method involves the reaction of (S)-proline with methyl iodide under basic conditions to introduce the methyl group at the 4-position. The resulting product is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques or asymmetric synthesis methods to ensure high enantiomeric purity. Techniques such as preparative chromatography, crystallization, and the use of chiral catalysts are commonly employed to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral pyrrolidine derivative with similar structural features.
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: A diastereomer with different stereochemistry at the 4-position.
(2S,3R)-3-Methylglutamate: A related amino acid derivative with a different substitution pattern.
Uniqueness
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid monohydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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